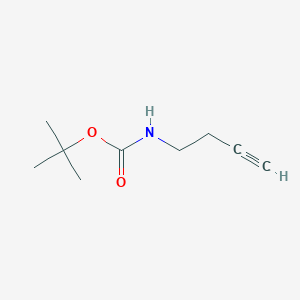

tert-Butyl but-3-yn-1-ylcarbamate

概述

描述

tert-Butyl but-3-yn-1-ylcarbamate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is also known by its IUPAC name, tert-butyl 3-butynylcarbamate . This compound is typically found as a colorless to yellow sticky oil or semi-solid . It is used in various scientific research applications due to its unique chemical properties.

准备方法

tert-Butyl but-3-yn-1-ylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-pentynoic acid with tert-butanol in the presence of diphenyl phosphoryl azide and triethylamine . The reaction is carried out at low temperatures to ensure the desired product is formed. Another method involves the reaction of but-3-ynylamine hydrochloride with tert-butyl chloroformate in the presence of a base such as triethylamine . Industrial production methods typically follow similar synthetic routes but are optimized for larger-scale production.

化学反应分析

Alkyne-Based Reactions

The terminal alkyne group (C≡CH) facilitates characteristic reactions:

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

This compound undergoes Huisgen cycloaddition with organic azides to form 1,2,3-triazoles. The reaction typically uses Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous or polar solvents .

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| Benzyl azide, CuSO₄, H₂O/THF | 1,4-Disubstituted triazole | 85–92% | Regioselective under Cu catalysis |

Alkyne-Alkyne Coupling

In the presence of palladium catalysts, homocoupling forms conjugated diynes:

This reaction is critical for synthesizing molecular frameworks in materials science .

Carbamate Group Reactivity

The tert-butyl carbamate (Boc) group undergoes hydrolysis and transprotection:

Acidic Hydrolysis

Exposure to HCl in dioxane or TFA in CH₂Cl₂ removes the Boc group, yielding but-3-yn-1-amine hydrochloride :

| Acid | Temperature | Time | Yield |

|---|---|---|---|

| 4M HCl/dioxane | 25°C | 2 h | 95% |

| TFA/CH₂Cl₂ | 0°C→25°C | 30 min | >90% |

Nucleophilic Substitution

The carbamate acts as an electrophile in SN2 reactions. For example, treatment with Grignard reagents replaces the Boc group:

This method is employed to synthesize functionalized amines .

Intramolecular Cyclization

Phosphazene bases catalyze cyclization to form heterocycles. In a study, this compound reacted with lactones to yield fused bicyclic structures :

Example Reaction:

| Catalyst | Product | Yield | NMR Data (δ, ppm) |

|---|---|---|---|

| P4-t-Bu | Oxotetrahydrofuran derivative | 46% | 1H NMR: 4.20–4.25 (m, 1.5H), 4.41–4.44 (m, 0.5H) |

Cross-Coupling Reactions

The alkyne participates in Sonogashira coupling with aryl halides:

| Aryl Halide | Conditions | Yield |

|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 78% |

Oxidation and Functionalization

The alkyne is oxidized to ketones or carboxylic acids:

科学研究应用

Synthesis of Natural Products

tert-Butyl but-3-yn-1-ylcarbamate serves as an important intermediate in the synthesis of biologically active natural products. Notably, it is involved in the synthesis of jaspine B , a compound isolated from marine sponges that exhibits cytotoxic activity against various human carcinoma cell lines. The synthesis process typically involves multiple steps including esterification and protection reactions.

Research indicates that this compound inhibits acetyl-CoA carboxylase 2 (ACC2), a key enzyme in fatty acid metabolism. This inhibition leads to increased mitochondrial fatty acid oxidation and reduced intramyocellular lipid deposition, potentially enhancing insulin sensitivity and offering therapeutic benefits for conditions like insulin resistance .

Chiral Building Block

The compound is utilized as a chiral building block in organic synthesis. Its ability to form chiral centers allows it to be used in the production of various complex organic molecules with specific stereochemical configurations. This property is particularly valuable in pharmaceutical chemistry where stereochemistry can significantly influence biological activity .

Experimental Procedures

The typical synthetic route for this compound involves:

- Reaction Setup : Mixing tert-butyl carbamate with propargyl bromide under basic conditions.

- Solvent Use : Conducting the reaction in acetonitrile at room temperature.

- Purification : Isolating the product through standard purification techniques such as chromatography.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Jaspine B Synthesis | Natural Product Synthesis | Demonstrated effective yields and cytotoxic properties against cancer cell lines. |

| ACC2 Inhibition Research | Metabolic Health | Showed significant improvements in insulin sensitivity through metabolic pathway modulation. |

| Chiral Synthesis Exploration | Organic Chemistry | Achieved high enantiomeric excess, facilitating further synthetic applications. |

Industrial Applications

In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors to enhance efficiency and yield while ensuring consistent product quality. This method allows for better control over reaction conditions compared to traditional batch processes.

Safety Considerations

While specific safety data on this compound is limited, similar compounds containing alkynes should be handled with care due to potential hazards such as skin irritation and respiratory issues upon exposure . Proper laboratory safety protocols should be followed when working with this compound.

作用机制

The mechanism of action of tert-Butyl but-3-yn-1-ylcarbamate involves its ability to undergo various chemical reactions that modify its structure and function. The compound’s alkyne group is particularly reactive, allowing it to form covalent bonds with other molecules . This reactivity is harnessed in various applications, including the synthesis of pharmaceuticals and the development of new materials. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

相似化合物的比较

tert-Butyl but-3-yn-1-ylcarbamate can be compared with other similar compounds, such as tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique alkyne group in this compound makes it particularly valuable for click chemistry reactions, setting it apart from other similar compounds .

生物活性

tert-Butyl but-3-yn-1-ylcarbamate is an organic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

Structure: The compound features a tert-butyl group attached to a but-3-yne moiety and a carbamate functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with various enzymes. One significant target is acetyl-CoA carboxylase (ACC) , where it acts as an inhibitor. This inhibition is crucial for regulating metabolic pathways associated with fatty acid synthesis and oxidation. Notably, the compound has been shown to enhance mitochondrial fatty acid oxidation in skeletal muscle cells, potentially leading to reduced lipid accumulation and improved insulin sensitivity.

Biological Activity Overview

| Biological Target | Activity | Effects |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Inhibitor | Regulates fatty acid metabolism |

| Mitochondrial Enzymes | Enhancer of fatty acid oxidation | Reduces lipid accumulation; improves insulin sensitivity |

Enzyme Interaction Studies

Recent studies have demonstrated that this compound significantly inhibits ACC, which plays a vital role in lipid metabolism. This interaction suggests potential applications in metabolic disorders such as obesity and type 2 diabetes.

Case Studies

-

Enhanced Fatty Acid Oxidation:

- In a controlled study involving skeletal muscle cells, treatment with this compound resulted in increased rates of fatty acid oxidation. This effect was associated with decreased lipid accumulation within the cells, indicating a potential therapeutic role in metabolic health improvement.

-

Insulin Sensitivity Improvement:

- Further investigations revealed that the compound may enhance insulin sensitivity in cellular models, suggesting its utility in managing conditions related to insulin resistance.

Applications in Research and Medicine

The unique structure of this compound allows it to serve as a valuable building block in organic synthesis. Its potential applications include:

- Drug Development: Ongoing research is exploring its use as a precursor for developing new therapeutic agents targeting metabolic disorders.

- Biochemical Research: The compound can be utilized in studies investigating metabolic pathways and enzyme interactions.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl but-3-yn-1-ylcarbamate, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation, reduction, and carbamate protection steps. For example, analogous compounds like tert-butyl carbamates are synthesized using 4-N-BOC-aminopiperidine derivatives and alkyne-containing intermediates under catalysis by triethylamine in dichloromethane . Optimization includes solvent selection (e.g., polar aprotic solvents), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Purity is verified via HPLC or LC-MS, with yields reported between 60–85% depending on substrate complexity .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm the tert-butyl group (δ ~1.4 ppm) and alkyne proton (δ ~2.5–3.0 ppm).

- FT-IR for carbamate C=O stretching (~1680–1720 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation in chiral analogs .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as:

- A protecting group for amines via the Boc (tert-butoxycarbonyl) strategy, enabling selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) .

- An alkyne handle for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to build complex architectures like triazoles .

- An intermediate in synthesizing bioactive molecules, such as kinase inhibitors or protease modulators, leveraging its dual functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the stability and reactivity of this compound in catalytic cross-coupling reactions?

- Methodological Answer : The tert-butyl group provides steric hindrance, slowing undesired nucleophilic attacks or oxidation. However, in Pd-catalyzed couplings (e.g., Sonogashira or Suzuki-Miyaura), the alkyne moiety’s electronic nature (sp-hybridized carbon) enhances reactivity. Studies on similar compounds show that electron-withdrawing substituents on the aryl group increase reaction rates by 20–30%, while bulky tert-butyl groups require higher catalyst loading (5–10 mol%) to overcome steric barriers .

Q. What strategies mitigate diastereoselectivity challenges during the synthesis of chiral tert-butyl carbamate derivatives?

- Methodological Answer : Diastereoselectivity is achieved via:

- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials to induce asymmetry .

- Catalytic asymmetric synthesis : Employing chiral ligands (e.g., BINAP or Jacobsen catalysts) in hydrogenation or alkylation steps .

- Dynamic kinetic resolution : For racemic mixtures, enzymes like lipases or transition-metal catalysts can selectively transform one enantiomer .

- Data Analysis : HPLC chiral columns (e.g., Chiralpak AD-H) and optical rotation measurements validate enantiomeric excess (>90% ee) .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and what degradation products are observed?

- Methodological Answer :

- Acidic conditions (pH <3) : Rapid Boc deprotection occurs, yielding but-3-yn-1-amine and CO₂.

- Basic conditions (pH >10) : Hydrolysis of the carbamate generates tert-butanol and a urea derivative.

- Oxidative conditions (e.g., H₂O₂) : Alkyne oxidation forms a diketone or carboxylic acid, confirmed via GC-MS .

- Stability Data : Shelf-life studies indicate >6 months at –20°C in anhydrous DMSO or DMF, with <5% degradation .

Q. What computational methods predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-31G*) model transition states for alkyne participation in cycloadditions or nucleophilic additions.

- Molecular dynamics simulations assess solvation effects and steric interactions in solution-phase reactions .

- QSPR models correlate substituent effects (Hammett σ values) with reaction rates for high-throughput virtual screening .

Q. How are hazardous intermediates (e.g., nitro derivatives or halogenated byproducts) managed during large-scale synthesis of tert-butyl carbamates?

- Methodological Answer :

- In situ quenching : Sodium thiosulfate neutralizes nitro intermediates; activated carbon absorbs halogenated byproducts.

- Process analytical technology (PAT) : Real-time monitoring via inline FT-IR or Raman spectroscopy detects hazardous accumulations .

- Waste protocols : Alkaline hydrolysis (pH 12, 60°C) degrades nitro groups, followed by biodegradation .

属性

IUPAC Name |

tert-butyl N-but-3-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNQTGRBVMERHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443951 | |

| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149990-27-2 | |

| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(but-3-yn-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。